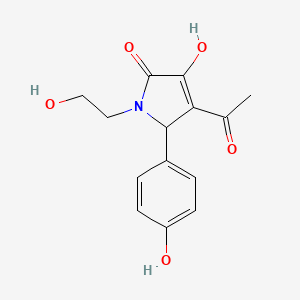

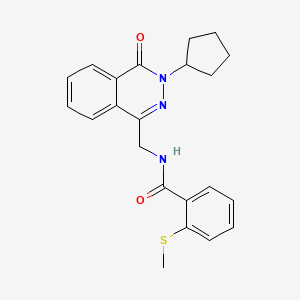

![molecular formula C12H26N2O3S B2860716 Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate CAS No. 2287313-56-6](/img/structure/B2860716.png)

Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an organic molecule with a carbamate group (N-CO-O), a sulfonimidoyl group (N=S=O), and tert-butyl groups (C(CH3)3). Tert-butyl groups are often used in organic synthesis due to their bulky nature, which can influence the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The carbamate group would likely contribute to the polarity of the molecule, while the tert-butyl groups could influence its spatial configuration .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbamate group could potentially undergo hydrolysis, and the tert-butyl groups could be involved in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity, solubility, and stability would be affected by the presence of the carbamate and tert-butyl groups .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Organic Transformations

Tert-butyl carbamate derivatives are widely used in asymmetric synthesis and organic transformations. For instance, the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction highlights the role of similar compounds in creating chiral amino carbonyl compounds, which are crucial for producing enantiomerically pure pharmaceuticals and other biologically active molecules (Yang, Pan, & List, 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Structural Characterization and Molecular Interactions

The study of carbamate derivatives extends into the analysis of molecular structures and interactions. Research on two carbamate derivatives revealed the importance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, providing insights into the molecular packing and potential applications in materials science (Das et al., 2016).

Analytical and Environmental Applications

Carbamate derivatives also find applications in analytical chemistry and environmental science. For example, the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction illustrates how these compounds can be used in the sensitive and selective detection of environmental contaminants (Crespo-Corral et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O3S/c1-11(2,3)9(8-18(7,13)16)14-10(15)17-12(4,5)6/h9,13H,8H2,1-7H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNYCPTWCJPSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CS(=N)(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)